prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
Prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a benzamido group and a benzodioxolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid with prop-2-ynyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles like amines or thiols replace the amido group.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzamido group can form hydrogen bonds with active sites of enzymes, while the benzodioxolyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid: Shares the benzodioxolyl moiety but lacks the prop-2-ynyl and benzamido groups.
Prop-2-ynyl (E)-2-benzamido-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of the benzodioxolyl moiety.
Uniqueness
Prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of both the benzamido and benzodioxolyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-2-10-24-20(23)16(21-19(22)15-6-4-3-5-7-15)11-14-8-9-17-18(12-14)26-13-25-17/h1,3-9,11-12H,10,13H2,(H,21,22)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZFDFEUWQBDN-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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